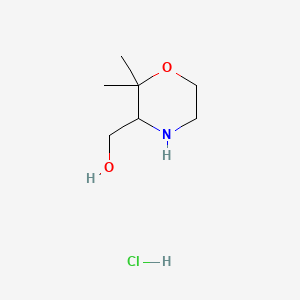
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride is a white crystalline material with the chemical formula C8H17NO2.HCl It is a tertiary amine with a morpholine ring and a hydroxyl group
Preparation Methods
The synthesis of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride typically involves the reaction of 2,2-dimethylmorpholine with formaldehyde and hydrogen chloride. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted morpholine derivatives.
Scientific Research Applications
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
Morpholine: A simpler structure without the dimethyl and hydroxyl groups, used as a solvent and corrosion inhibitor.
N-Methylmorpholine: Contains a methyl group instead of the dimethyl groups, used as a catalyst in organic synthesis.
3-Hydroxymorpholine: Similar structure but lacks the dimethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a morpholine ring, dimethyl groups, and a hydroxyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(2,2-dimethylmorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H |
InChI Key |
KBDZLXKTKZCUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCCO1)CO)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





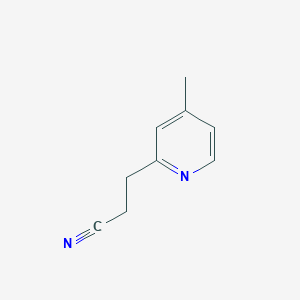
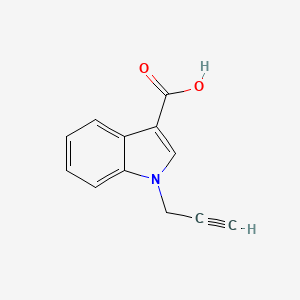
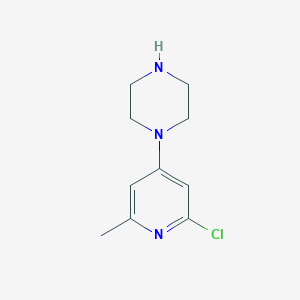
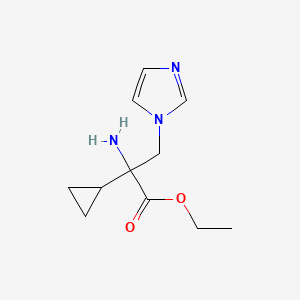
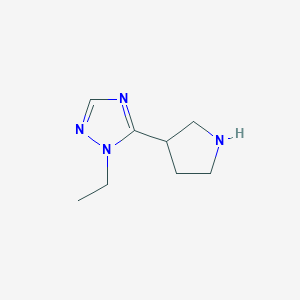
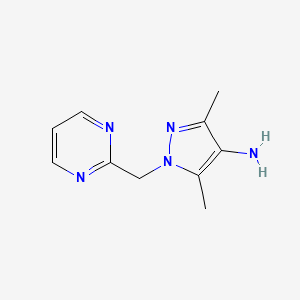
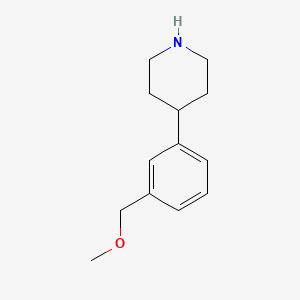
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
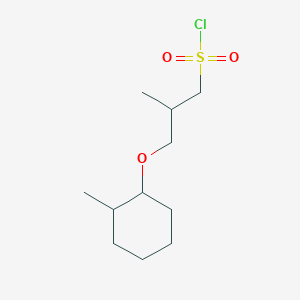
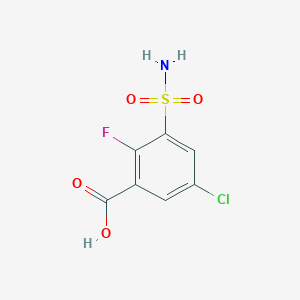
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
